Cas no 2764011-80-3 (4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid)
![4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2764011-80-3x500.png)
4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid
- 2764011-80-3
- EN300-37342936
-
- インチ: 1S/C15H17NO5/c1-3-9-21-14(19)16-15(13(17)18)8-7-10-11(15)5-4-6-12(10)20-2/h3-6H,1,7-9H2,2H3,(H,16,19)(H,17,18)
- InChIKey: YABJWRWTLLJSBW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2=C1CCC2(C(=O)O)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 291.11067264g/mol
- どういたいしつりょう: 291.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37342936-0.5g |
2764011-80-3 | 0.5g |
$768.0 | 2023-07-07 | |||
Enamine | EN300-37342936-0.05g |
2764011-80-3 | 0.05g |
$671.0 | 2023-07-07 | |||
Enamine | EN300-37342936-5.0g |
2764011-80-3 | 5.0g |
$2318.0 | 2023-07-07 | |||
Enamine | EN300-37342936-1.0g |
2764011-80-3 | 1.0g |
$800.0 | 2023-07-07 | |||
Enamine | EN300-37342936-10.0g |
2764011-80-3 | 10.0g |
$3438.0 | 2023-07-07 | |||
Enamine | EN300-37342936-0.25g |
2764011-80-3 | 0.25g |
$735.0 | 2023-07-07 | |||
Enamine | EN300-37342936-2.5g |
2764011-80-3 | 2.5g |
$1568.0 | 2023-07-07 | |||
Enamine | EN300-37342936-0.1g |
2764011-80-3 | 0.1g |
$703.0 | 2023-07-07 |
4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acidに関する追加情報
Research Briefing on 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 2764011-80-3)
The compound 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 2764011-80-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indene scaffold and functional groups, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of intense scientific inquiry.
Recent advancements in synthetic chemistry have enabled the efficient production of 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid. Researchers have developed novel catalytic methods to optimize its yield and purity, addressing previous challenges in its large-scale synthesis. These improvements are critical for further pharmacological evaluations and potential commercialization.
Pharmacological studies have revealed that this compound exhibits notable bioactivity, particularly in modulating specific enzymatic pathways. Preliminary in vitro assays indicate its potential as an inhibitor of key inflammatory mediators, suggesting possible applications in treating chronic inflammatory diseases. Additionally, its unique chemical structure allows for further derivatization, opening avenues for the development of more potent and selective analogs.
In vivo studies have further corroborated the compound's therapeutic potential. Animal models of inflammation and autoimmune disorders have demonstrated significant efficacy, with reduced pathological markers and improved clinical outcomes. These findings underscore the compound's promise as a lead candidate for future drug development, pending further toxicological and pharmacokinetic evaluations.
The mechanism of action of 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid is currently under investigation. Early data suggest that it interacts with specific protein targets involved in inflammatory signaling pathways, although the exact binding sites and downstream effects remain to be fully elucidated. Advanced structural biology techniques, such as X-ray crystallography and molecular docking, are being employed to gain deeper insights into its mode of action.
Future research directions include optimizing the compound's pharmacokinetic profile, such as its bioavailability and metabolic stability, to enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside, addressing unmet medical needs in inflammatory and autoimmune diseases.
In conclusion, 4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated bioactivity, position it as a valuable molecule for further investigation. Continued research and development efforts will be essential to fully realize its therapeutic potential and bring it closer to clinical application.
2764011-80-3 (4-methoxy-1-{[(prop-2-en-1-yloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid) 関連製品
- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)
- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)
- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2172564-70-2(2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol)
- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)




